2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone
CAS No.: 119313-12-1
Cat. No.: VC20852300
Molecular Formula: C23H30N2O2
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119313-12-1 |
|---|---|
| Molecular Formula | C23H30N2O2 |
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | 2-benzyl-2-(dimethylamino)-1-(4-morpholin-4-ylphenyl)butan-1-one |
| Standard InChI | InChI=1S/C23H30N2O2/c1-4-23(24(2)3,18-19-8-6-5-7-9-19)22(26)20-10-12-21(13-11-20)25-14-16-27-17-15-25/h5-13H,4,14-18H2,1-3H3 |
| Standard InChI Key | UHFFVFAKEGKNAQ-UHFFFAOYSA-N |
| SMILES | CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C)C |
| Canonical SMILES | CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C)C |
| Appearance | Powder |
Introduction
2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, with the CAS number 119313-12-1, is a complex organic compound known for its applications in photopolymerization processes. This compound is widely used as a photoinitiator in various industrial and scientific applications, including the production of coatings, adhesives, and inks that require rapid curing under ultraviolet light .
Mechanism of Action as a Photoinitiator
As a photoinitiator, 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone absorbs UV light and generates free radicals that initiate polymerization reactions. This process is crucial for creating materials such as hydrogels used in tissue engineering and drug delivery systems.
Steps Involved:
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Light Activation: The compound absorbs UV light.
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Radical Formation: Cleavage occurs leading to free radical formation.
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Polymerization Initiation: Free radicals initiate monomer polymerization.
Applications
This compound has diverse applications across various fields:
Industrial Applications
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Coatings: Used in surface coatings due to its ability to cure rapidly under UV light.
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Adhesives: Enhances bonding properties by initiating polymerization quickly.
Scientific Research
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Tissue Engineering: Utilized in creating scaffolds for cell culture.
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Drug Delivery Systems: Helps develop controlled release systems.
Biological Applications
It supports cell viability and proliferation when used in specific scaffolding materials for tissue engineering.
Safety Profile
Studies have evaluated the safety profile of this compound:
Toxicity Studies
In animal studies, no adverse effects were observed at low doses (100 mg/kg bw/day), but higher doses led to organ weight changes and histopathological alterations . It was found not to be mutagenic or genotoxic based on available data.
Production Methods
Industrial production involves continuous flow reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality. Synthetic routes typically involve solvents like dichloromethane with catalysts such as triethylamine.
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